molecular formula C8H7Cl3O B8648272 4-Chloro-2,6-bis(chloromethyl)phenol CAS No. 6641-03-8

4-Chloro-2,6-bis(chloromethyl)phenol

Cat. No.: B8648272
CAS No.: 6641-03-8
M. Wt: 225.5 g/mol
InChI Key: UWXCJORUGQQAMC-UHFFFAOYSA-N
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Description

4-Chloro-2,6-bis(chloromethyl)phenol is a halogenated phenolic compound characterized by a central phenol ring substituted with a chlorine atom at the 4-position and chloromethyl (-CH2Cl) groups at the 2- and 6-positions. Its synthesis involves the treatment of 2,6-bis(hydroxymethyl)-4-methylphenol with thionyl chloride (SOCl2), resulting in the replacement of hydroxyl groups with chlorine atoms .

Properties

CAS No.

6641-03-8

Molecular Formula

C8H7Cl3O

Molecular Weight

225.5 g/mol

IUPAC Name

4-chloro-2,6-bis(chloromethyl)phenol

InChI

InChI=1S/C8H7Cl3O/c9-3-5-1-7(11)2-6(4-10)8(5)12/h1-2,12H,3-4H2

InChI Key

UWXCJORUGQQAMC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1CCl)O)CCl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituents (Positions) Molecular Formula Key Applications/Activities References
4-Chloro-2,6-bis(chloromethyl)phenol Cl (4), -CH2Cl (2,6) C8H7Cl3O Organic synthesis, alkylating agent
2,6-Bis(chloromethyl)-4-methylphenol CH3 (4), -CH2Cl (2,6) C9H10Cl2O Intermediate in polymer chemistry
4-Chloro-2,6-bis(hydroxymethyl)phenol Cl (4), -CH2OH (2,6) C8H9ClO3 Corrosion inhibition, metal complexes
4-Chloro-2,6-bis[(dimethylamino)methyl]phenol Cl (4), -CH2N(CH3)2 (2,6) C12H19ClN2O Antimicrobial agents, coordination chemistry
4-Isopropyl-2,6-bis(1-phenylethyl)phenol (KTH-13) iPr (4), -CH2CH(C6H5) (2,6) C25H28O Anti-cancer, apoptosis induction
4-Chloro-2,6-dimethylphenol Cl (4), CH3 (2,6) C8H9ClO Disinfectant, preservative

Reactivity and Functional Group Influence

  • Chloromethyl vs. Hydroxymethyl Groups: The substitution of -CH2Cl (chloromethyl) groups in this compound enhances its electrophilic reactivity, making it a potent alkylating agent. In contrast, analogs with -CH2OH (hydroxymethyl) groups, such as 4-chloro-2,6-bis(hydroxymethyl)phenol, exhibit lower reactivity but are utilized in supramolecular coordination polymers for corrosion inhibition .
  • Amino Substituents: Replacement of chloromethyl with -CH2N(CH3)2 (dimethylaminomethyl) groups, as in 4-chloro-2,6-bis[(dimethylamino)methyl]phenol, introduces basicity and chelating capability, enabling applications in magnesium and cobalt complex formation .

Physical and Chemical Properties

  • Volatility and Stability: The chloromethyl groups in this compound reduce volatility compared to bis(chloromethyl)ether (BCME, ), a highly toxic and volatile compound. This structural difference likely mitigates inhalation risks .
  • Solubility: Hydroxymethyl-substituted analogs (e.g., 4-chloro-2,6-bis(hydroxymethyl)phenol) exhibit higher water solubility due to hydrogen bonding, whereas chloromethyl derivatives are more lipophilic .

Key Research Findings

  • Synthetic Utility: this compound serves as a precursor for benzoxazine derivatives via domino reactions with triazoles .
  • Corrosion Inhibition :
    Hydroxymethyl-substituted analogs demonstrate 93.51% inhibition efficiency in acidic environments, outperforming many commercial inhibitors .
  • Coordination Chemistry: Derivatives like 4-chloro-2,6-bis[(2-hydroxyethyl)methylaminomethyl]phenolate form dinuclear magnesium complexes with defined crystal structures .

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